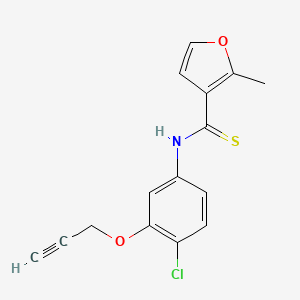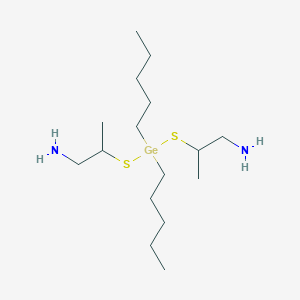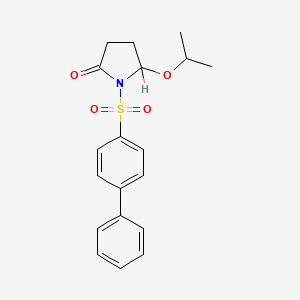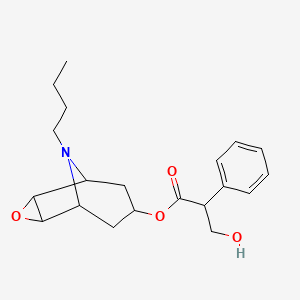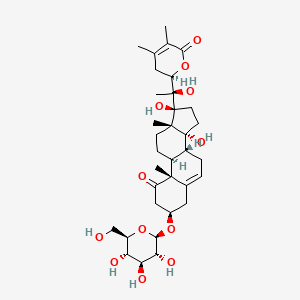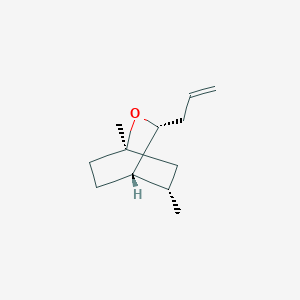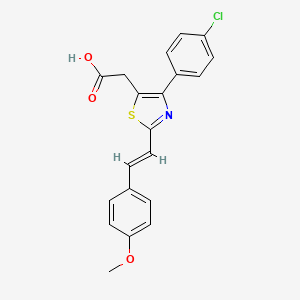
4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a chlorophenyl group, a methoxyphenyl group, and an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.
Substitution Reactions: The thiazole ring can be further functionalized by introducing the chlorophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions.
Acetic Acid Introduction: The acetic acid moiety can be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are typical.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug development for treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid: Lacks the methoxy group.
4-(4-Methoxyphenyl)-2-(2-(4-chlorophenyl)ethenyl)-5-thiazoleacetic acid: The positions of the chlorophenyl and methoxyphenyl groups are swapped.
2-(2-(4-Methoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorophenyl and methoxyphenyl groups in 4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid may confer unique biological activities and chemical reactivity compared to its analogs. The specific arrangement of these substituents can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
属性
CAS 编号 |
116759-11-6 |
|---|---|
分子式 |
C20H16ClNO3S |
分子量 |
385.9 g/mol |
IUPAC 名称 |
2-[4-(4-chlorophenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H16ClNO3S/c1-25-16-9-2-13(3-10-16)4-11-18-22-20(17(26-18)12-19(23)24)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,23,24)/b11-4+ |
InChI 键 |
RKZNZYAXDDORGT-NYYWCZLTSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


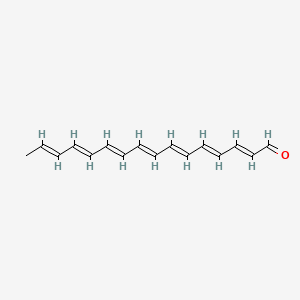
![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)
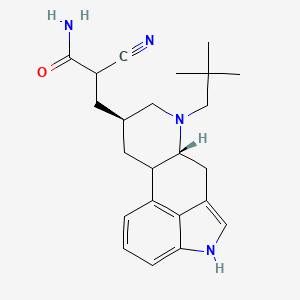
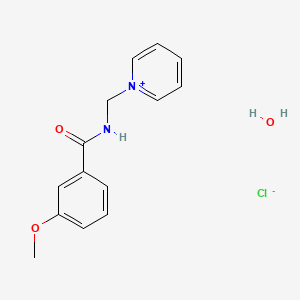
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
